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Abstract

NCATS-SM1441 is a novel, potent, and selective small-molecule inhibitor of lactate
dehydrogenase (LDH), a critical enzyme in the metabolic reprogramming of cancer cells.[1]
Developed by the National Center for Advancing Translational Sciences (NCATS), this
pyrazole-based compound has demonstrated significant promise as a therapeutic agent by
targeting the metabolic vulnerability of tumors that rely on aerobic glycolysis, a phenomenon
known as the Warburg effect.[1] This technical guide provides a comprehensive overview of
NCATS-SM1441, including its mechanism of action, key quantitative data, detailed
experimental protocols, and visualizations of relevant biological pathways and experimental
workflows.

Introduction: The Role of Lactate Dehydrogenase in
Cancer

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and
survival. One of the key hallmarks of this metabolic reprogramming is the Warburg effect,
where cancer cells predominantly produce energy through aerobic glycolysis, converting
glucose to lactate even in the presence of oxygen.[2][3] This metabolic shift is facilitated by the
upregulation of lactate dehydrogenase (LDH), particularly the LDHA isoform, which catalyzes
the interconversion of pyruvate and lactate with concomitant oxidation of NADH to NAD+.[4][5]
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The regeneration of NAD+ by LDH is crucial for maintaining a high glycolytic flux, which

provides cancer cells with ATP and essential biosynthetic precursors.[4] Furthermore, the

resulting lactate-rich, acidic tumor microenvironment promotes tumor invasion, metastasis, and

immune evasion. Consequently, inhibiting LDH has emerged as a promising therapeutic

strategy to selectively target cancer cells.

NCATS-SM1441 was identified through a lead optimization campaign of a pyrazole-based
series of compounds and has shown potent inhibition of both LDHA and LDHB, making it a
valuable tool for studying the therapeutic potential of LDH inhibition.[1]

NCATS-SM1441: Core Data and Properties

NCATS-SM1441 is a small molecule with the following chemical and biological properties:

Property Value Reference
Molecular Formula C31H25FN404S3 [1]
CAS Registry No. 1964517-04-1 [1]

Primary Target

Lactate Dehydrogenase A

[1]
(LDHA) and B (LDHB)

In Vitro Potency and Cytotoxicity

NCATS-SM1441 exhibits potent enzymatic inhibition of both LDHA and LDHB and
demonstrates cytotoxic effects in various cancer cell lines.

Assay Type Target/Cell Line IC50 Reference
Enzymatic Inhibition LDHA 40 nM [6]
Enzymatic Inhibition LDHB 40 nM [7]

Cytotoxicity

A673 (Ewing's

105 nM MedchemExpress
Sarcoma)

Cytotoxicity

MIA PaCa-2

) 347 nM MedchemExpress
(Pancreatic Cancer)
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In Vivo Pharmacokinetics

While specific pharmacokinetic parameters for NCATS-SM1441 are not publicly available in a
detailed tabular format, the lead optimization program focused on improving these properties
for in vivo studies. The parent publication by Rai et al. (2020) indicates that NCATS-SM1441
possesses desirable attributes for in vivo LDH inhibition studies.[5]

Mechanism of Action and Signaling Pathway

NCATS-SM1441 exerts its anticancer effects by directly inhibiting the enzymatic activity of
lactate dehydrogenase. This inhibition disrupts the delicate metabolic balance in cancer cells
that are highly dependent on aerobic glycolysis.

Disruption of Glycolysis and NAD+ Regeneration

By blocking the conversion of pyruvate to lactate, NCATS-SM1441 prevents the regeneration
of NAD+ from NADH.[4] The depletion of the cellular NAD+ pool inhibits the glyceraldehyde-3-
phosphate dehydrogenase (GAPDH) step in glycolysis, thereby halting the entire pathway. This
leads to a rapid decrease in ATP production and an accumulation of glycolytic intermediates.

Induction of Oxidative Stress and Apoptosis

The inhibition of LDH can force cancer cells to rely more on mitochondrial oxidative
phosphorylation for energy production, leading to an increase in reactive oxygen species
(ROS).[8] This elevated oxidative stress can damage cellular components and trigger apoptosis
through the mitochondrial pathway.[8]

Targeting Tumors with Mitochondrial Defects

Cancers with mitochondrial electron transport chain (ETC) defects, such as Hiirthle cell
carcinoma, are particularly vulnerable to LDH inhibition.[1] These tumors have a limited
capacity for oxidative phosphorylation and are therefore heavily reliant on glycolysis for
survival. By inhibiting LDH, NCATS-SM1441 effectively shuts down the primary energy source
of these cancer cells.
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Mechanism of Action of NCATS-SM1441
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LDH Biochemical Inhibition Assay Workflow

Prepare Serial Dilutions
of NCATS-SM1441 in DMSO

;

Add Compound/DMSO
to 384-well Plate

:

Add LDH Enzyme Solution

;

Incubate for 15 min
(Compound Binding)

,

Add NADH/Pyruvate
Substrate Solution

l

Measure Absorbance at 340 nm
(Kinetic Read)

:

Calculate % Inhibition

l

Determine IC50 Value
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Cell Viability Assay Workflow

Seed Cells in 96-well Plate
and Incubate Overnight

A

Prepare Serial Dilutions of
NCATS-SM1441 in Medium

Y

Treat Cells with Compound
or Vehicle Control
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A

Equilibrate Plate to
Room Temperature

A

Add CellTiter-Glo® Reagent

Y

Mix to Induce Cell Lysis
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Incubate for 10 min

A

Measure Luminescence

A
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Y

Determine IC50 Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dehydrogenase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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